2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-methyl-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl-pyridin-3-ylsulfonylamino]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-24(19-7-4-3-5-8-19)22(26)17-25(16-18-10-12-20(29-2)13-11-18)30(27,28)21-9-6-14-23-15-21/h3-15H,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMMSEOEJVHUBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN(CC2=CC=C(C=C2)OC)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-methyl-N-phenylacetamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxybenzylamine with pyridine-3-sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with N-methyl-N-phenylacetamide under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-methyl-N-phenylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Pharmacological Activity: FPR Agonists
Compound of Interest : The 4-methoxybenzyl group in the target compound may confer receptor specificity, as seen in pyridazin-3(2H)-one derivatives.
Analog : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide ()
- Receptor Specificity : Potent FPR2 agonist, activates calcium mobilization and chemotaxis in neutrophils.
- Structural Difference: Replaces pyridine-3-sulfonamido with pyridazinone, retaining the 4-methoxybenzyl group.
- Implication: The target compound’s sulfonamido group may enhance binding affinity compared to pyridazinone-based analogs .
Pesticide Analogs: Backbone Similarity
Analog : 2-(2-Benzothiazolyloxy)-N-methyl-N-phenylacetamide (Mefenacet) ()
- Use : Herbicide targeting cellulose biosynthesis.
- Structural Difference : Benzothiazolyloxy replaces pyridine-3-sulfonamido; retains N-methyl-N-phenylacetamide.
- Property Comparison :
Sulfonamide-Containing Derivatives
Analog : N-Propyl-3-(pyridine-3-sulfonamido)benzamide ()
- Structure : Shares pyridine-3-sulfonamido moiety but lacks the 4-methoxybenzyl and N-methyl-N-phenylacetamide groups.
- Molecular Weight : 319.39 g/mol vs. ~450 g/mol (estimated for the target compound).
- Implication : The target’s additional substituents may reduce solubility but enhance target selectivity .
Substituent Effects: Methoxybenzyl vs. Ethoxybenzyl
Analog : 2-(N-Ethyl-4-ethoxy-3-methylbenzenesulfonamido)-N-(pyridin-3-ylmethyl)acetamide ()
- Substituents : Ethoxy and ethyl groups vs. methoxy and methyl in the target compound.
- Physicochemical Impact: LogP: Ethoxy groups increase hydrophobicity compared to methoxy.
Data Table: Key Properties of Comparable Compounds
Key Findings and Implications
Receptor Specificity: The 4-methoxybenzyl group is critical for FPR2 agonism, as demonstrated in pyridazinone derivatives . The target compound’s sulfonamido group may further refine binding.
Physicochemical Properties : The methoxy group enhances metabolic stability compared to ethoxy analogs, while the sulfonamido moiety improves polarity over benzothiazolyloxy .
Structural Optimization : Retaining the N-methyl-N-phenylacetamide backbone may balance lipophilicity and bioavailability, as seen in pesticidal agents .
Biological Activity
2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-methyl-N-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a pyridine ring, alongside a methoxybenzyl moiety. Its structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of phenylacetamide derivatives, which include compounds structurally related to this compound. For instance, derivatives with similar structures have shown promising cytotoxic effects against various cancer cell lines.
Case Studies
- Prostate Carcinoma (PC3 Cell Line) :
- Breast Carcinoma (MCF-7 Cell Line) :
Anticonvulsant Activity
The compound's potential as an anticonvulsant agent has also been explored, particularly in relation to its ability to modulate neuronal voltage-sensitive sodium channels.
Research Findings
-
Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Tests :
- Initial screenings indicated that certain derivatives showed significant activity in MES models, which are relevant for assessing anticonvulsant properties . Some compounds demonstrated moderate binding affinity to sodium channels, suggesting a mechanism of action that warrants further investigation.
- Neurotoxicity Assessments :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural components. Key observations include:
- Pyridine Ring Modification : Substituents on the pyridine ring significantly affect both anticancer and anticonvulsant activities.
- Sulfonamide Group : The presence of the sulfonamide moiety is critical for enhancing biological interactions and solubility.
- Methoxy vs. Nitro Substituents : The type of substituent on the benzyl group plays a crucial role in determining the potency of the compound against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
